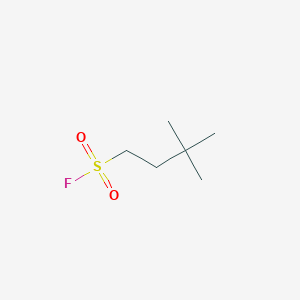

3,3-Dimethylbutane-1-sulfonyl fluoride

Description

Contextual Significance of Sulfonyl Fluorides in Organic Chemistry

Sulfonyl fluorides (R-SO₂F) have emerged as a highly valuable class of compounds in organic chemistry due to their unique combination of stability and reactivity. sigmaaldrich.com Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability towards hydrolysis and are generally unreactive under many standard organic reaction conditions. mdpi.com This stability allows for their incorporation into complex molecules without undergoing premature degradation.

However, the sulfur-fluorine bond in sulfonyl fluorides can be selectively activated under specific conditions to undergo nucleophilic substitution, making them powerful electrophilic partners in a variety of chemical transformations. This tunable reactivity is the cornerstone of their utility. A pivotal development in popularizing the use of sulfonyl fluorides was the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept introduced by Nobel laureate K. Barry Sharpless. sigmaaldrich.com SuFEx is considered a "click chemistry" platform, signifying that reactions involving sulfonyl fluorides are often high-yielding, wide in scope, and generate minimal byproducts. researchgate.net

The applications of sulfonyl fluorides are diverse and impactful. They are extensively used as building blocks for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. ccspublishing.org.cn Furthermore, they have found applications as reagents for deoxyfluorination and as probes in chemical biology to covalently modify proteins. nih.gov The ability to introduce the -SO₂F group into molecules has opened up new avenues for the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

A variety of synthetic methods have been developed to access sulfonyl fluorides, starting from readily available precursors such as thiols, disulfides, sulfonic acids, and sulfonyl chlorides. mdpi.comnih.govnih.gov These methods often involve either a direct fluorination step or a halide exchange reaction. mdpi.com

Unique Aspects and Research Rationale for 3,3-Dimethylbutane-1-sulfonyl Fluoride

While the broader class of sulfonyl fluorides has been extensively studied, specific research focused solely on this compound is not widely available in the current scientific literature. However, an analysis of its structure allows for the formulation of a strong rationale for its investigation. The defining feature of this molecule is the neohexyl group, a 3,3-dimethylbutyl substituent. This bulky alkyl group is expected to exert significant steric hindrance around the sulfonyl fluoride moiety.

This steric bulk could lead to several unique properties and research opportunities:

Modulated Reactivity: The neohexyl group may sterically shield the electrophilic sulfur atom, potentially slowing down its reaction with nucleophiles compared to less hindered alkyl sulfonyl fluorides. This could allow for finer control over reactions and potentially lead to selective transformations in the presence of multiple reactive sites.

Enhanced Stability: The steric encumbrance provided by the neohexyl group could further enhance the already notable stability of the sulfonyl fluoride group, making it even more robust under a wider range of conditions.

Influence on Physical Properties: The bulky, non-polar neohexyl group will influence the compound's physical properties, such as its solubility, melting point, and boiling point. Understanding these properties is crucial for its application in various reaction media.

Probing Steric Effects in SuFEx Chemistry: this compound could serve as an excellent model compound to systematically study the influence of steric hindrance on the efficiency and scope of SuFEx reactions.

Novel Building Block for Complex Molecules: The unique steric profile of the neohexyl group could be advantageous in the synthesis of complex molecules where precise spatial arrangements are critical. It could act as a "steric director" or a protective group.

Detailed Research Findings

Specific experimental data for the synthesis, reactivity, and spectroscopic properties of this compound are not readily found in publicly accessible scientific literature. General synthetic routes for alkyl sulfonyl fluorides can be adapted for its preparation. For instance, the oxidation of 3,3-dimethylbutane-1-thiol or its corresponding disulfide, followed by fluorination, would be a plausible synthetic strategy. mdpi.comnih.gov

To facilitate future research on this compound, hypothetical spectroscopic data based on the known spectral characteristics of similar alkyl sulfonyl fluorides and the neohexyl group are presented below. It is crucial to note that these are predicted values and require experimental verification.

Hypothetical Spectroscopic Data

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~3.4 | Triplet | J(H-F) ≈ 3 | -CH₂-SO₂F |

| ¹H | ~1.8 | Triplet | J(H-H) ≈ 7 | -CH₂-C(CH₃)₃ |

| ¹H | ~1.0 | Singlet | - | -C(CH₃)₃ |

| ¹³C | ~55 | Triplet | J(C-F) ≈ 20 | -CH₂-SO₂F |

| ¹³C | ~40 | Singlet | - | -C H₂-C(CH₃)₃ |

| ¹³C | ~30 | Singlet | - | -C (CH₃)₃ |

| ¹³C | ~29 | Singlet | - | -C(C H₃)₃ |

| ¹⁹F | Positive value | Triplet | J(F-H) ≈ 3 | -SO₂F |

Interactive Data Table: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~1420 | Strong | Asymmetric SO₂ stretch |

| ~1200 | Strong | Symmetric SO₂ stretch |

| ~800 | Strong | S-F stretch |

| 2960-2870 | Strong | C-H stretch (alkyl) |

| 1470-1365 | Medium | C-H bend (alkyl) |

Interactive Data Table: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| [M]+ | Low | [C₆H₁₃FO₂S]⁺ |

| [M-C₄H₉]+ | High | [C₂H₄FO₂S]⁺ |

| 83 | Medium | [SO₂F]⁺ |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

The lack of dedicated research on this compound highlights a gap in the exploration of sterically demanding sulfonyl fluorides. The synthesis and characterization of this compound, followed by a systematic investigation of its reactivity, would provide valuable insights into the interplay of sterics and electronics in sulfonyl fluoride chemistry. Such studies would not only expand the fundamental understanding of this important functional group but also potentially unlock new synthetic methodologies and the creation of novel molecules with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylbutane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FO2S/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOHYZQXJMQYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276005 | |

| Record name | 1-Butanesulfonyl fluoride, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-61-2 | |

| Record name | 1-Butanesulfonyl fluoride, 3,3-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanesulfonyl fluoride, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Dimethylbutane 1 Sulfonyl Fluoride and Analogous Alkyl Sulfonyl Fluorides

Classical and Established Synthetic Routes to Sulfonyl Fluorides

Traditional methods for the synthesis of sulfonyl fluorides have been well-documented and are frequently employed in organic synthesis. These routes typically start from readily available precursors such as sulfonic acids, sulfonyl chlorides, thiols, disulfides, and sulfonamides.

Synthesis from Sulfonic Acids and Their Salts

The conversion of sulfonic acids and their corresponding salts into sulfonyl fluorides is a direct and effective method. This transformation can be accomplished using various fluorinating agents. A one-pot, two-step protocol has been developed that first converts the sulfonic acid or its salt into a sulfonyl chloride intermediate, which is then subjected to halogen exchange. For instance, the use of cyanuric chloride as a chlorinating agent, followed by the addition of potassium bifluoride (KHF₂), has proven effective for a range of substrates. organic-chemistry.orgnih.gov This method is often catalyzed by a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) or tetramethylammonium (B1211777) chloride (TMAC). organic-chemistry.orgnih.gov

More direct deoxyfluorination strategies have also been developed. Reagents like thionyl fluoride (B91410) (SOF₂) and Xtalfluor-E® can convert both aryl and alkyl sulfonic acids and their salts to the corresponding sulfonyl fluorides. researchgate.net The thionyl fluoride method can produce sulfonyl fluorides in high yields within an hour. researchgate.net The use of Xtalfluor-E® is advantageous as it is a bench-stable solid and allows for milder reaction conditions. researchgate.net

Table 1: Synthesis of Alkyl Sulfonyl Fluorides from Sulfonic Acids and Salts This table is illustrative and based on general methods for alkyl sulfonic acids, as specific data for 3,3-dimethylbutane-1-sulfonic acid was not available in the searched literature.

| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Alkyl Sulfonic Acid/Salt | Cyanuric chloride, KHF₂ | TBAB or TMAC | Acetonitrile (B52724) | 60, then RT | Moderate to Good |

| Alkyl Sulfonic Acid Salt | Thionyl fluoride | - | DMF | 130 | 90-99 |

| Alkyl Sulfonic Acid/Salt | Xtalfluor-E® | - | Dichloromethane | RT to 40 | 41-94 |

Synthesis from Sulfonyl Chlorides via Halogen Exchange Reactions

The halogen exchange (Halex) reaction of sulfonyl chlorides is a cornerstone in the synthesis of sulfonyl fluorides. This method is predicated on the greater thermodynamic stability of the S-F bond compared to the S-Cl bond. A variety of fluoride sources can be employed, with potassium fluoride (KF) and potassium bifluoride (KHF₂) being the most common. organic-chemistry.org

To enhance the efficacy of this transformation, particularly for less reactive alkyl sulfonyl chlorides, various strategies have been developed. The use of phase-transfer catalysts, such as 18-crown-6 (B118740) ether, can facilitate the reaction in organic solvents like acetonitrile. Simple and mild procedures using a biphasic mixture of water and acetone (B3395972) with KF have also been reported to provide a broad range of sulfonyl fluorides in high yields. researchgate.net These methods often offer the advantage of straightforward workups and avoid the need for harsh reagents. researchgate.net While specific examples for the sterically hindered 3,3-dimethylbutane-1-sulfonyl chloride are not prevalent, these general methods are expected to be applicable.

Table 2: Halogen Exchange Synthesis of Alkyl Sulfonyl Fluorides This table is illustrative and based on general methods for alkyl sulfonyl chlorides, as specific data for 3,3-dimethylbutane-1-sulfonyl chloride was not available in the searched literature.

| Starting Material | Fluoride Source | Additive/Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Alkyl Sulfonyl Chloride | KF | 18-crown-6 | Acetonitrile | RT | Excellent |

| Alkyl Sulfonyl Chloride | KHF₂ | - | Aqueous solution | Varies | Good |

| Alkyl Sulfonyl Chloride | KF | - | Water/Acetone | RT | 84-100 |

Synthesis from Thiols and Disulfides

Thiols and disulfides serve as readily available precursors for the synthesis of sulfonyl fluorides through oxidative processes. A common approach involves a two-step sequence where the thiol is first oxidized to the corresponding sulfonyl chloride, which then undergoes halogen exchange. Oxidizing agents such as aqueous sodium hypochlorite (B82951) can be used for the initial oxidation. researchgate.net

More direct, one-pot procedures have also been developed. For instance, thiols can be converted into sulfonyl fluorides using a combination of thionyl chloride (SOCl₂) and hydrogen peroxide (H₂O₂) for oxidative chlorination, followed by in-situ fluoride-chloride exchange with KHF₂. wikipedia.org This method is operationally simple and has been applied to a variety of aryl, alkyl, benzyl, and heteroaryl thiols. wikipedia.org

Table 3: Synthesis of Alkyl Sulfonyl Fluorides from Thiols This table is illustrative and based on general methods for alkyl thiols, as specific data for 3,3-dimethylbutanethiol was not available in the searched literature.

| Starting Material | Reagents | Method | Yield (%) |

|---|---|---|---|

| Alkyl Thiol | 1. aq. NaOCl; 2. KHF₂ | Two-step | Good |

| Alkyl Thiol | SOCl₂, H₂O₂, KHF₂ | One-pot | High |

Synthesis from Sulfonamides

Sulfonamides can be converted directly into sulfonyl fluorides under specific conditions. A recently reported method involves the activation of the sulfonamide with a pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF₄) and magnesium chloride (MgCl₂). theballlab.com This activation facilitates the formation of a sulfonyl chloride intermediate in situ, which is then readily converted to the sulfonyl fluoride by the addition of potassium fluoride (KF). theballlab.com The reaction proceeds in acetonitrile at elevated temperatures and has been shown to be effective for a range of sulfonamides, affording the desired sulfonyl fluorides in moderate to very good yields. theballlab.com This method benefits from the high chemoselectivity of the pyrylium salt towards the amino group, allowing for the synthesis of complex sulfonyl fluorides. theballlab.com

Table 4: Synthesis of Alkyl Sulfonyl Fluorides from Sulfonamides This table is illustrative and based on general methods for alkyl sulfonamides, as specific data for 3,3-dimethylbutane-1-sulfonamide (B1524414) was not available in the searched literature.

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Alkyl Sulfonamide | Pyry-BF₄, MgCl₂, KF | Acetonitrile | 60 | Moderate to Very Good |

Advanced and Emerging Synthetic Strategies for Sulfonyl Fluorides

In addition to classical methods, modern synthetic chemistry has introduced advanced strategies for the preparation of sulfonyl fluorides, with a focus on milder conditions and improved efficiency.

Electrochemical Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonyl fluorides. An electrochemical approach has been developed for the direct conversion of thiols or disulfides into sulfonyl fluorides using potassium fluoride as an inexpensive and safe fluoride source. acs.orgnih.govsemanticscholar.orgsemanticscholar.orgconsensus.app This method avoids the need for stoichiometric chemical oxidants and catalysts. The reaction is typically carried out in an undivided cell with a graphite (B72142) anode and a stainless-steel cathode in a biphasic solvent system such as acetonitrile and aqueous hydrochloric acid. acs.org

This electrochemical protocol has demonstrated a broad substrate scope, including various alkyl, benzyl, aryl, and heteroaryl thiols or disulfides, which are converted to their corresponding sulfonyl fluorides in synthetically useful yields. acs.orgnih.govsemanticscholar.orgsemanticscholar.orgconsensus.app The reaction conditions are mild, and the process is not particularly sensitive to steric hindrance, making it a promising strategy for the synthesis of sterically demanding compounds like 3,3-dimethylbutane-1-sulfonyl fluoride. acs.org

Table 5: Electrochemical Synthesis of Alkyl Sulfonyl Fluorides from Thiols/Disulfides This table is illustrative and based on the general electrochemical method, which has a broad substrate scope for alkyl thiols.

| Starting Material | Fluoride Source | Electrolyte/Additive | Solvent | Electrodes | Yield (%) |

|---|---|---|---|---|---|

| Alkyl Thiol/Disulfide | KF | Pyridine | MeCN/1 M HCl (aq) | Graphite (anode), Stainless Steel (cathode) | 19-96 |

Mechanochemical Synthesis

Mechanochemical synthesis has emerged as a sustainable and efficient alternative to traditional solution-based methods for chemical transformations. researchgate.net This approach utilizes mechanical force, typically through ball milling, to induce chemical reactions, often in the absence of bulk solvents. researchgate.netyoutube.com This technique can lead to reduced reaction times, simplified workups, and access to different reaction pathways compared to conventional methods. researchgate.net

In the context of sulfonyl fluoride synthesis, mechanochemistry offers a promising avenue for the preparation of these important compounds. For instance, a solvent-free mechanochemical protocol for the synthesis of sulfonyl, sulfonimidoyl, and sulfoxyl fluorides has been developed. youtube.com This method involves the use of a mixer mill to facilitate the reaction. youtube.com In a typical procedure, the sulfur-containing starting material is combined with a fluorine source, such as potassium bifluoride (KHF₂), and an acid, like acetic acid, in a milling jar. youtube.com The mechanical energy supplied by the milling process initiates and drives the reaction to completion. youtube.com

The efficiency of mechanochemical reactions can sometimes be enhanced by the use of piezoelectric materials, such as barium titanate (BaTiO₃). researchgate.net These materials can generate electrical charges under mechanical stress, which can promote redox processes and facilitate the formation of reactive intermediates. researchgate.net While not yet specifically documented for this compound, these general mechanochemical methodologies represent a viable and environmentally benign strategy for the synthesis of a wide range of alkyl sulfonyl fluorides. researchgate.netresearchgate.net

Below is a representative table of conditions that can be adapted for the mechanochemical synthesis of alkyl sulfonyl fluorides.

| Parameter | Condition | Reference |

|---|---|---|

| Milling Apparatus | Mixer Mill (e.g., Retsch MM 400) | youtube.com |

| Milling Jars | Polytetrafluoroethylene (PTFE) or Stainless Steel | youtube.com |

| Milling Balls | Zirconia or Stainless Steel | youtube.com |

| Frequency | 25 Hz | youtube.com |

| Reaction Time | 90 - 180 minutes | youtube.com |

| Fluorine Source | Potassium bifluoride (KHF₂) | youtube.com |

| Additive | Acetic acid | youtube.com |

Radical-Mediated Fluorosulfonylation Approaches

Radical-mediated reactions have become a powerful tool for the synthesis of sulfonyl fluorides, offering mild reaction conditions and high functional group tolerance. nih.gov These approaches typically involve the generation of a fluorosulfonyl radical (FSO₂•) or an alkyl radical that is subsequently trapped by a sulfur dioxide source and a fluorine donor. nih.govthieme-connect.de

One strategy involves the radical hydro-fluorosulfonylation of unactivated alkenes. nih.gov This method utilizes a redox-active radical precursor to generate the desired radicals under mild conditions. nih.gov The process can be applied to the late-stage modification of complex molecules, including natural products and peptides. nih.gov Another approach is the radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes, which provides access to β-alkynyl-fluorosulfonylalkanes. nih.gov These products can be further diversified using Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.gov

The choice of radical precursor is crucial for the success of these reactions. For instance, sulfuryl chlorofluoride (FSO₂Cl) has been identified as an effective precursor for the fluorosulfonyl radical. thieme-connect.de Under visible light photoredox catalysis, FSO₂Cl can be used for the radical fluorosulfonylation of alkenes and the radical trans-chloro/fluorosulfonylation of alkynes. thieme-connect.de This methodology provides access to a variety of alkenyl sulfonyl fluorides that are challenging to synthesize using traditional methods. thieme-connect.de

The following table summarizes different radical-mediated approaches for the synthesis of alkyl sulfonyl fluorides.

| Methodology | Radical Precursor/Source | Key Features | Reference |

|---|---|---|---|

| Hydro-fluorosulfonylation of Alkenes | 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) | Applicable to late-stage functionalization of natural products and peptides. | nih.gov |

| 1-Fluorosulfonyl-2-alkynylation of Alkenes | Alkynyl sulfonyl fluorides | Provides β-alkynyl-fluorosulfonylalkanes for further diversification via SuFEx. | nih.gov |

| Fluorosulfonylation of Alkenes and Alkynes | Sulfuryl chlorofluoride (FSO₂Cl) | Visible-light mediated; provides access to multisubstituted alkenylsulfonyl fluorides. | thieme-connect.de |

| Aminofluorosulfonylation of Unactivated Olefins | DABSO (SO₂ surrogate) and NFSI (fluorine source) | Merges photocatalytic proton-coupled electron transfer (PCET) with radical relay processes. | nih.gov |

Decarboxylative Fluorosulfonylethylation for Aliphatic Sulfonyl Fluorides

Decarboxylative strategies represent a powerful and versatile method for the synthesis of aliphatic sulfonyl fluorides from readily available carboxylic acids. nih.govresearchgate.net This approach is particularly valuable as it allows for the conversion of a common functional group into the desired sulfonyl fluoride moiety. nih.gov

A notable example is the visible-light-mediated decarboxylative fluorosulfonylethylation. nih.govresearchgate.net This method utilizes a photoredox catalyst to generate alkyl radicals from the corresponding carboxylic acids, which are typically activated as N-hydroxyphthalimide (NHPI) esters. rsc.org These radicals are then trapped by a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and subsequently fluorinated using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). rsc.org

This protocol is characterized by its mild reaction conditions and broad substrate scope, accommodating primary, secondary, and tertiary alkyl carboxylic acids. nih.gov Furthermore, it has been successfully applied to the modification of complex molecules, including natural products, amino acids, and existing drugs, demonstrating its utility in medicinal chemistry and drug discovery. nih.gov A similar photocatalytic decarboxylative fluorosulfonylation has also been developed for hypervalent iodine(III) carboxylates, which can be generated in situ from carboxylic acids. figshare.com

The table below outlines the key components and conditions for this synthetic approach.

| Component | Example Reagent/Condition | Reference |

|---|---|---|

| Starting Material | Aliphatic carboxylic acids (as NHPI esters) | nih.govrsc.org |

| Photocatalyst | Organic dyes (e.g., Eosin Y) or Iridium complexes | nih.gov |

| Light Source | Visible light (e.g., blue LEDs) | nih.gov |

| Sulfur Dioxide Source | DABSO | rsc.orgfigshare.com |

| Fluorine Source | N-Fluorobenzenesulfonimide (NFSI) or KHF₂ | rsc.orgfigshare.com |

| Key Advantage | Broad substrate scope and applicability to complex molecules. | nih.gov |

Catalytic Methodologies in Sulfonyl Fluoride Synthesis

Catalysis offers a powerful means to achieve the synthesis of sulfonyl fluorides with high efficiency and selectivity. Various catalytic systems, including those based on transition metals, organocatalysts, and photoredox catalysts, have been developed for this purpose. sigmaaldrich.com

Transition Metal Catalysis (e.g., Rhodium-catalyzed, Bismuth(III)-catalyzed)

Transition metals have been extensively used to catalyze the formation of sulfonyl fluorides. Rhodium catalysis has been particularly successful in the highly enantioselective synthesis of aliphatic sulfonyl fluorides. nih.gov For example, the rhodium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated sulfonyl fluorides provides access to chiral β-arylated sulfonyl fluorides with excellent enantioselectivity. nih.gov This method is characterized by its mild conditions and broad substrate scope. nih.gov

Bismuth(III) catalysis has also emerged as a valuable tool, particularly for the synthesis of aryl sulfonyl fluorides from aryl boronic acids. nih.govacs.orgorganic-chemistry.org In this redox-neutral process, the bismuth(III) catalyst facilitates the insertion of sulfur dioxide into the Bi-C bond, followed by oxidation to yield the sulfonyl fluoride. acs.orgresearchgate.net While primarily demonstrated for aryl systems, the fundamental organometallic steps involved may offer insights for the development of analogous methods for alkyl sulfonyl fluorides. acs.orgresearchgate.net Palladium catalysis has also been employed for the one-pot synthesis of aryl sulfonyl fluorides from aryl bromides using DABSO as the SO₂ source and NFSI for the subsequent fluorination. rsc.org

| Catalyst System | Methodology | Substrates | Key Feature | Reference |

|---|---|---|---|---|

| Rhodium | Asymmetric conjugate addition | Arylboronic acids and α,β-unsaturated sulfonyl fluorides | Highly enantioselective synthesis of chiral aliphatic sulfonyl fluorides. | nih.gov |

| Bismuth(III) | Redox-neutral catalysis | (Hetero)aryl boronic acids | Mimics organometallic elementary steps without changing the oxidation state of the metal. | nih.govacs.orgorganic-chemistry.orgresearchgate.netresearchgate.netacs.org |

| Palladium | One-pot sulfonylation/fluorination | Aryl bromides | Efficient synthesis from readily available starting materials. | rsc.org |

Organocatalysis

Organocatalysis provides a metal-free alternative for the synthesis of sulfonyl fluorides. These catalysts can operate through various activation modes and are often more environmentally benign than their transition metal counterparts. For instance, N-methylimidazole has been shown to act as a catalyst in the synthesis of sulfonamides from sulfonyl fluorides via a glass-assisted Sulfur(VI) Fluoride Exchange (SuFEx) reaction. digitellinc.com While this example focuses on the reactivity of the sulfonyl fluoride group, it highlights the potential of organocatalysts to interact with and activate sulfur(VI) species. digitellinc.com

More directly, organophotocatalysis has been employed for the synthesis of aryl sulfonyl fluorides from diaryliodonium salts. nih.gov This method uses an organic dye as the photocatalyst to initiate a radical cascade involving sulfur dioxide insertion and fluorination. nih.gov The development of organocatalytic methods for the direct synthesis of aliphatic sulfonyl fluorides remains an active area of research. sigmaaldrich.com

Photoredox Catalysis

Photoredox catalysis has revolutionized the field of organic synthesis, and the preparation of sulfonyl fluorides is no exception. nih.govnih.gov This strategy utilizes light energy to drive chemical reactions under exceptionally mild conditions. chemrxiv.orgrsc.org A variety of photoredox-catalyzed methods for the synthesis of both aliphatic and aryl sulfonyl fluorides have been reported. nih.govrsc.org

One prominent example is the three-component aminofluorosulfonylation of unactivated olefins, which combines photocatalytic proton-coupled electron transfer (PCET) with radical relay processes to generate diverse aliphatic sulfonyl fluorides. nih.gov Another approach involves the photoredox-catalyzed radical fluorosulfonylation of allyl sulfones, providing a direct, one-step route to allyl sulfonyl fluorides. rsc.orgrsc.org Furthermore, the late-stage functionalization of complex molecules and drugs has been demonstrated through photoredox-catalyzed allylic C-H fluorosulfonylation of alkenes. chemrxiv.org These methods showcase the power of photoredox catalysis to construct the sulfonyl fluoride motif with high efficiency and functional group tolerance. nih.gov

One-Pot Multicomponent Reactions for Sulfonyl Fluorides

One-pot multicomponent reactions represent an efficient and atom-economical approach to constructing complex molecules like alkyl and aryl sulfonyl fluorides from simple precursors in a single reaction vessel. These methods are highly valued for minimizing waste and avoiding the isolation of intermediate compounds.

A notable one-pot, two-step procedure allows for the synthesis of sulfonyl fluorides from readily available and inexpensive sulfonic acids or their sulfonate salts. nih.govrsc.org This transition-metal-free method first involves the conversion of the sulfonic acid or sulfonate into a sulfonyl chloride intermediate using cyanuric chloride. nih.govmdpi.com This is followed by an in situ fluorine exchange using potassium bifluoride (KHF₂) to yield the final sulfonyl fluoride. nih.govrsc.org The reaction is often facilitated by a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB) for sulfonates or tetramethylammonium chloride (TMAC) for sulfonic acids, to enhance efficiency. nih.govrsc.org This methodology is lauded for its mild reaction conditions and the use of easy-to-handle reagents. nih.gov

Another innovative one-pot, multicomponent strategy involves the use of aryltriazenes as starting materials. researchgate.net This metal- and catalyst-free approach combines an aryltriazene, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as the SO₂ source, and N-fluoro-N-(phenylsulfonyl)benzenesulfonamide (NFSI) as the fluorine source in the presence of trifluoroacetic acid (TFA). This method is distinguished by its operational simplicity and tolerance of a broad range of functional groups, leading to high yields of the desired sulfonyl fluorides. researchgate.net

Palladium catalysis has also been harnessed for the one-pot synthesis of sulfonyl fluorides from aryl and heteroaryl bromides. mdpi.com The process begins with a palladium-catalyzed sulfonylation using DABSO, which generates a sulfinate intermediate. This intermediate is then treated in situ with an electrophilic fluorine source like NFSI to afford the sulfonyl fluoride. mdpi.com

The table below summarizes key aspects of these one-pot methodologies.

| Starting Material | Key Reagents | Catalyst/Additive | Key Features |

| Sulfonic Acids/Sulfonates | Cyanuric chloride, KHF₂ | TBAB or TMAC | Transition-metal-free, mild conditions. nih.govrsc.org |

| Aryltriazenes | DABSO, NFSI | TFA | Metal- and catalyst-free, high yields. researchgate.net |

| Aryl Bromides | DABSO, NFSI | Palladium catalyst | Suitable for aryl and heteroaryl bromides. mdpi.com |

Stereoselective Synthesis of Chiral Alkyl Sulfonyl Fluorides

The demand for enantiomerically pure compounds in drug discovery has spurred the development of stereoselective methods to synthesize chiral molecules, including those with a stereocenter at the sulfur atom. Chiral sulfinyl compounds, such as sulfoxides and sulfinamides, are crucial in asymmetric synthesis. acs.org

The synthesis of chiral sulfonyl fluorides and related structures like sulfonimidoyl fluorides (SIFs) has become an area of intense research. researchgate.netnih.gov SIFs are particularly interesting due to their tunable electrophilicity and the presence of a chiral sulfur center, making them valuable as covalent chemical probes. researchgate.netnih.gov A significant challenge has been the limited access to synthetically viable chiral SIFs. researchgate.netnih.gov

Recent breakthroughs have established convenient routes to chiral SIFs starting from readily available sulfenamides. researchgate.netnih.gov These methods often involve one-pot tandem reactions that proceed with high enantiomeric excess. The resulting chiral SIFs can be further transformed into a variety of other chiral sulfur(VI) derivatives under mild conditions. researchgate.netnih.gov The stereospecificity of these reactions is critical for applications in protein ligation experiments, where the chirality at the sulfur center can dictate the selectivity of covalent probes and therapeutics. researchgate.netnih.gov

Palladium(II) catalysis has been employed in the stereoselective synthesis of diverse cyclopropanes using alkyl sulfonyl fluorides as ambiphilic reagents. In this context, the sulfonyl fluoride acts as both an acidifying group and an internal oxidant. This transformation provides access to cis-substituted cyclopropanes and can be applied to internal alkenes to form 1,2,3-trisubstituted cyclopropanes with predictable diastereoselectivity. chemrxiv.org Mechanistic studies indicate that the turnover-limiting and diastereoselectivity-determining step is the Sₙ2-type oxidative addition of the C–SO₂F bond. chemrxiv.org

The development of biocatalytic methods also presents a promising avenue. For instance, ene reductase enzymes have been used for the asymmetric synthesis of alkyl fluorides via the reduction of α-fluoroenones and α-fluoroenoates, achieving high yields and selectivities. chemrxiv.org While not directly producing sulfonyl fluorides, this highlights the potential of biocatalysis in creating chiral fluorinated molecules.

Key approaches in stereoselective synthesis are outlined below.

| Method | Key Feature | Application |

| From Sulfenamides | One-pot tandem reactions yielding high enantiomeric excess. researchgate.netnih.gov | Synthesis of chiral Sulfonimidoyl Fluorides (SIFs) for covalent probes. researchgate.netnih.gov |

| Palladium(II)-Catalyzed Cyclopropanation | Utilizes alkyl sulfonyl fluorides as ambiphiles to create cis-substituted cyclopropanes. chemrxiv.org | Stereoselective synthesis of complex cyclopropane (B1198618) structures. chemrxiv.org |

| Andersen's Method | Based on crystalline menthyl p-toluenesulfinate for stereoselective synthesis. acs.org | Foundational method for preparing chiral sulfoxides. acs.org |

Late-Stage Functionalization Approaches Utilizing Sulfonyl Fluorides

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing chemical modifications at a late point in a synthetic sequence. nih.gov This allows for the rapid generation of diverse analogs of complex molecules, such as drugs and natural products, without the need for de novo synthesis. nih.govrsc.org Sulfonyl fluorides are particularly well-suited for LSF due to their unique balance of stability and reactivity.

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a concept from the realm of "click chemistry," has emerged as a robust tool for LSF. nih.gov SuFEx chemistry allows for the efficient conversion of phenolic compounds into their corresponding arylfluorosulfate derivatives. nih.gov This transformation can be performed in situ in high-throughput formats, enabling the rapid synthesis and screening of new derivatives for biological activity. nih.gov For example, LSF of known anticancer drugs using SuFEx has led to the discovery of fluorosulfate (B1228806) derivatives with significantly enhanced potency and improved activity against drug-resistant cancer cell lines. nih.gov

Sulfonyl fluorides also serve as versatile handles for introducing other functional groups. For example, a mild and rapid method for the deoxymethylation of phenols has been developed using sulfuryl fluoride (SO₂F₂). rsc.org This reaction is valuable for modifying natural products and drugs where phenolic hydroxyl groups are common, addressing the "Magic Methyl Effect" in medicinal chemistry. rsc.org

Furthermore, the sulfonyl fluoride moiety itself can be pre-functionalized and then used in late-stage sulfonylation reactions. researchgate.net This approach allows for the introduction of a diverse range of substituted sulfonyl groups onto bioactive scaffolds. Visible-light-mediated sulfonylation of anilines using pre-functionalized sulfonyl fluorides is one such example, providing a modifiable and stable reagent for creating sulfonylaniline motifs, which are important in pharmaceuticals. researchgate.net

The table below highlights different LSF strategies involving sulfonyl fluorides.

| LSF Strategy | Reagent/Concept | Application/Outcome |

| SuFEx Click Chemistry | Sulfuryl Fluoride (SO₂F₂) | Conversion of phenols to arylfluorosulfates; rapid generation of drug analogs with improved activity. nih.gov |

| Phenol (B47542) Deoxymethylation | Sulfuryl Fluoride (SO₂F₂) | Modification of phenolic drugs and natural products under mild conditions. rsc.org |

| Pre-functionalized Reagents | Substituted Sulfonyl Fluorides | Late-stage sulfonylation of anilines under visible light to create diverse sulfonylanilines. researchgate.net |

Reactivity and Mechanistic Investigations of 3,3 Dimethylbutane 1 Sulfonyl Fluoride and Alkyl Sulfonyl Fluoride Moieties

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

SuFEx chemistry is a powerful tool for reliably and efficiently creating stable covalent linkages. monash.edu It is predicated on the controlled activation of the exceptionally stable sulfur(VI)-fluoride (S-F) bond, transforming the otherwise inert sulfonyl fluoride group into a reactive center for substitution. nih.govresearchgate.net

Fundamental Principles and Mechanistic Elucidation of SuFEx

The foundation of SuFEx chemistry lies in the unique properties of the S(VI)-F bond. This bond is thermodynamically stable, with a bond energy significantly higher than that of a sulfur-chlorine bond (S-Cl), making sulfonyl fluorides resistant to hydrolysis, thermolysis, and reduction. chem-station.comsigmaaldrich.combldpharm.com Despite this inherent stability, the S-F bond possesses a latent reactivity that can be unleashed under specific conditions. nih.govnih.gov

The core mechanism of a SuFEx reaction involves the transformation of the fluoride from a strongly bonded covalent partner to a viable leaving group. nih.gov This process is not a simple dissociation but is typically facilitated by mediators that interact with the fluoride atom. The activation of the S-F bond can be achieved through assistance from proton (H⁺) or silicon (R₃Si⁺) reagents, which stabilize the departing fluoride ion. chem-station.combldpharm.com In the presence of protons, the leaving fluoride can be trapped to form the stable bifluoride ion ([F-H-F]⁻), which suppresses the reverse reaction. bldpharm.com

Mechanistic studies, including density functional theory (DFT) calculations, suggest that the reaction of a sulfonyl fluoride with a primary amine proceeds through an Sₙ2-type mechanism. nih.gov The process involves a transition state where the nucleophilic attack of the amine and the weakening of the S-F bond occur in a non-synchronous, one-step process. nih.gov

Chemoselectivity and Reactivity Profiles in SuFEx Reactions

A key feature of SuFEx chemistry is its high degree of chemoselectivity, which stems from the different reactivity levels of various S(VI)-F containing groups. This allows for sequential modifications of multifunctional molecules. The general order of reactivity for S(VI)-F bonds towards nucleophilic attack by aryl silyl (B83357) ethers has been proposed, demonstrating the fine-tuning possible within the SuFEx framework. nih.gov

This differential reactivity, or "SuFExability," means that in a molecule containing multiple SuFEx-active groups, a more reactive center can be addressed selectively while leaving less reactive ones intact. nih.gov For instance, an iminosulfur oxydifluoride group (–N=SOF₂) reacts preferentially over a sulfonyl fluoride (–SO₂F) group, which in turn is more reactive than a fluorosulfate (B1228806) (–OSO₂F). nih.gov

Alkyl sulfonyl fluorides, such as 3,3-dimethylbutane-1-sulfonyl fluoride, are generally less electrophilic and thus less reactive than their aryl sulfonyl fluoride counterparts. d-nb.info This lower reactivity often necessitates more forceful activation strategies to achieve efficient exchange. d-nb.info

| Reactivity Order of S(VI)-F Bonds in SuFEx Reactions |

| Most Reactive |

| –N=SOF₂ (Iminosulfur Oxydifluoride) |

| –SO₂F (Sulfonyl Fluoride) |

| –OSO₂F (Fluorosulfate) |

| –N=S(O)(OAr)F (Sulfurofluoridoimidate) |

| Least Reactive |

| This table illustrates the tentatively suggested order of reactivity for various sulfur(VI) fluoride moieties in SuFEx reactions with aryl silyl ethers, as described in the literature. nih.gov |

Activation Strategies for Sulfonyl Fluorides in SuFEx (e.g., Base Catalysis, Intramolecular Chalcogen Bonding)

Given the stability of the S-F bond, particularly in less reactive alkyl sulfonyl fluorides, various strategies have been developed to activate the sulfur center towards nucleophilic attack.

Base Catalysis: A common method involves the use of nitrogenous Lewis bases. The reactivity of these catalysts generally correlates with their basicity (pKaH value). nih.gov

Tertiary Amines (e.g., triethylamine) are effective for accelerating proton-mediated SuFEx reactions. nih.gov

Amidines (e.g., DBU) and Guanidines (e.g., BTMG) are stronger bases capable of activating less reactive S-F bonds, though they may require higher catalyst loadings (10–30 mol%). nih.govnih.gov

Phosphazenes (e.g., BEMP) are highly effective organosuperbases that can catalyze reactions with challenging substrates at lower loadings. nih.govnih.gov

However, the use of strong bases can be problematic for alkyl sulfonyl fluorides, as they can promote deprotonation at the α-carbon, leading to elimination side reactions. nih.gov

Lewis Acid Catalysis: An alternative approach utilizes Lewis acids to activate the sulfonyl fluoride. Calcium bistriflimide (Ca(NTf₂)₂) has emerged as an effective mediator. hmc.edu In reactions with amines, Ca(NTf₂)₂ is often used in conjunction with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govacs.orgnih.gov Mechanistic studies suggest a dual role: the Ca²⁺ ion coordinates to the sulfonyl fluoride, activating the sulfur center and stabilizing the leaving fluoride, while DABCO acts as a Brønsted base to activate the amine nucleophile. hmc.edu This synergistic system enables efficient SuFEx reactions at room temperature. nih.govnih.gov

Intramolecular Chalcogen Bonding: A more recent and subtle activation strategy involves designing the sulfonyl fluoride molecule to self-activate. This has been demonstrated in alkyl sulfonyl fluorides containing a sulfur atom at the γ-position. d-nb.infonih.govresearchgate.net A non-bonding, intramolecular 1,5-S···F interaction, known as a chalcogen bond, forms between the γ-sulfur and the fluorine atom. This interaction enhances the electrophilicity of the sulfuryl center, activating it for reaction with nucleophiles like phenols, alcohols, and amines under mild conditions, circumventing the need for strong bases that are incompatible with some alkyl sulfonyl fluorides. d-nb.infonih.govresearchgate.net

Nucleophilic Reactivity at the Sulfur Atom of Sulfonyl Fluorides

The activated sulfur atom of a sulfonyl fluoride moiety is an electrophilic center that readily reacts with a variety of nucleophiles. The formation of new bonds to oxygen and nitrogen are among the most common and useful transformations.

Reaction with Oxygen Nucleophiles

Sulfonyl fluorides react with oxygen nucleophiles, such as alcohols and phenols, to form sulfonate esters. These reactions typically require activation of either the sulfonyl fluoride or the nucleophile. chem-station.com A classic SuFEx approach involves the reaction of a sulfonyl fluoride with a silyl-protected phenol (B47542) (an aryl silyl ether) in the presence of a catalytic amount of base. chem-station.com

Reactions with aliphatic alcohols can be more challenging due to their lower nucleophilicity compared to phenols. d-nb.info However, the development of advanced activation methods has expanded the scope. For instance, the intramolecular chalcogen bond activation strategy has proven effective for the reaction of alkyl sulfonyl fluorides with both phenols and aliphatic alcohols, achieving excellent yields under mild conditions. d-nb.inforesearchgate.netresearchgate.net

Reaction with Nitrogen Nucleophiles (e.g., Amines)

The reaction of sulfonyl fluorides with nitrogen nucleophiles, particularly primary and secondary amines, is a cornerstone of SuFEx chemistry, leading to the formation of highly stable sulfonamides. chem-station.comhmc.edunih.gov Sulfonamides are a prevalent structural motif in pharmaceuticals, making this transformation particularly valuable. organic-chemistry.org

While sulfonyl fluorides are notably stable, even in refluxing aniline, their reaction with amines can be effectively promoted using appropriate catalysts. sigmaaldrich.com The Ca(NTf₂)₂/DABCO dual-catalyst system provides a unified and mild method for reacting sulfonyl fluorides with a diverse range of amines at room temperature, affording sulfonamides in high yields, often in under 30 minutes. nih.govacs.org This method is a significant improvement over earlier protocols that required elevated temperatures and longer reaction times. nih.gov The reaction is generally tolerant of a wide array of functional groups on both the sulfonyl fluoride and the amine partner. hmc.eduorganic-chemistry.org

Reaction with Carbon Nucleophiles

A significant transformation involving alkyl sulfonyl fluorides is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry. This process allows for the coupling of sulfonyl fluorides with various nucleophiles. While traditionally focused on oxygen and nitrogen nucleophiles, recent advancements have expanded its scope to include carbon nucleophiles (pronucleophiles). rsc.orgnih.govrsc.org

This methodology facilitates the formation of aryl alkyl sulfones by coupling aryl sulfonyl fluorides with alkyl carbon pronucleophiles. nih.gov The reaction is generally applicable to a wide array of pronucleophiles, demonstrating its versatility. rsc.orgnih.gov Under mild, base-mediated conditions (e.g., using LiHMDS), various carbon-based pronucleophiles can effectively displace the fluoride ion from the sulfonyl group. nih.gov

Compatible Carbon Pronucleophiles Include: nih.govrsc.orgnih.govclaremont.edu

Esters

Amides

Heteroarenes

Nitriles

Sulfones

Sulfoxides

Sulfonamides

The reaction proceeds at room temperature and provides a direct route to aryl alkyl sulfones, which are important structural motifs in medicinal chemistry. nih.govrsc.orgnih.gov This method is robust enough for late-stage functionalization of complex molecules and for the high-throughput generation of compound libraries. rsc.orgnih.gov For a sterically hindered substrate like this compound, the reaction rate with carbon nucleophiles might be slower compared to less hindered linear alkyl sulfonyl fluorides, but the fundamental reactivity is expected to be similar.

Interactive Table: SuFEx Reactions with Carbon Pronucleophiles

| Pronucleophile Type | Example | Typical Conditions | Product Type | Reference |

| Ester | Methyl acetate | LiHMDS, DME, rt | α-Sulfonyl ester | nih.gov |

| Amide | N,N-Dimethylacetamide | LiHMDS, DME, rt | α-Sulfonyl amide | rsc.orgnih.gov |

| Heteroarene | 2-Methylpyridine | LiHMDS, DME, rt | Heteroarylmethyl sulfone | rsc.orgnih.gov |

| Nitrile | Acetonitrile (B52724) | LiHMDS, DME, rt | α-Cyano sulfone | nih.govrsc.org |

| Sulfone | Dimethyl sulfone | LiHMDS, DME, rt | α-Disulfone | rsc.orgnih.gov |

Radical Reactions Involving the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group can participate in a variety of radical-mediated transformations, significantly expanding its synthetic utility beyond traditional nucleophilic substitution. These reactions often involve the generation of a fluorosulfonyl radical (•SO2F) or an alkyl radical from the sulfonyl fluoride precursor, typically under photoredox catalysis. nih.govresearchgate.netnih.gov

One key strategy is the radical fluorosulfonylation of alkenes and alkynes. nih.govnih.gov In this process, a fluorosulfonyl radical, generated from a source like sulfuryl chlorofluoride (FSO2Cl) under visible light photocatalysis, adds across a carbon-carbon multiple bond. nih.govthieme-connect.de This is followed by subsequent steps, such as elimination, to yield functionalized products like alkenyl sulfonyl fluorides. nih.gov Radical clock experiments have supported the involvement of an initial radical addition to the double bond. thieme-connect.de

These radical methods offer a complementary approach to ionic pathways and enable the synthesis of sulfonyl fluoride-containing molecules that are difficult to access through other means. nih.gov The scope includes the difunctionalization of unactivated olefins, where amino and fluorosulfonyl groups are added across the double bond in a three-component reaction. nih.govrsc.org This process involves the sequential formation of amidyl, alkyl, and sulfonyl radicals. nih.gov

Examples of Radical Transformations:

Radical Fluorosulfonylation of Alkenes: A fluorosulfonyl radical adds to an alkene, leading to alkenyl sulfonyl fluorides after subsequent reaction steps. nih.gov

Aminofluorosulfonylation of Olefins: A photoredox-catalyzed three-component reaction that installs both an amino group and a sulfonyl fluoride moiety across a double bond. nih.govrsc.org

Photocatalytic Sulfonyl Fluorination: Alkyl organoboron substrates, such as organotrifluoroborates, can be converted into the corresponding alkyl sulfonyl fluorides via a photocatalytic process involving radical intermediates. nih.gov

Interactive Table: Radical Reactions for Sulfonyl Fluoride Synthesis

| Reaction Type | Radical Source/Precursor | Substrate | Key Features | Reference |

| Fluorosulfonylation of Alkenes | FSO2Cl | Alkenes | Access to alkenyl sulfonyl fluorides; visible light mediated. | nih.govthieme-connect.de |

| Aminofluorosulfonylation | DABSO, NFSI | Unactivated Olefins | Three-component reaction; forms C-N and C-S bonds. | nih.govrsc.org |

| Sulfonyl Fluorination | Alkyl Organoboron Reagents | DABSO, Selectfluor | Access to primary, secondary, and tertiary alkyl sulfonyl fluorides. | nih.gov |

| Allylic C-H Fluorosulfonylation | FABI salts | Alkenes | Direct, regioselective formation of allyl sulfonyl fluorides. | chemrxiv.org |

Other Transformation Pathways (e.g., Deoxyfluorination)

Alkyl and aryl sulfonyl fluorides serve as effective reagents for the deoxyfluorination of alcohols, converting them into the corresponding alkyl fluorides. cas.cnyoutube.comrsc.org This transformation provides a valuable method for C-F bond formation, leveraging the stability and handling advantages of sulfonyl fluorides over other fluorinating agents like DAST. cas.cn

The reaction mechanism involves two main steps:

Sulfonate Ester Formation: The alcohol reacts with the sulfonyl fluoride in the presence of a base to form an intermediate sulfonate ester.

Nucleophilic Substitution: The fluoride ion, either from the sulfonyl fluoride itself or an external source, acts as a nucleophile to displace the sulfonate leaving group in an SN2 reaction, yielding the alkyl fluoride product. youtube.com

A variety of sulfonyl fluorides, such as perfluorobutanesulfonyl fluoride (PBSF) and 2-pyridinesulfonyl fluoride (PyFluor), have been developed for this purpose. cas.cnyoutube.com The choice of reagent and reaction conditions can be tailored to the specific alcohol substrate to maximize yield and minimize side reactions like elimination. cas.cn While this compound is not a common deoxyfluorination reagent itself, its synthesis would start from the corresponding 3,3-dimethylbutan-1-ol, which could be a substrate for such a deoxyfluorination reaction using a different sulfonyl fluoride reagent.

Similarly, the sulfonyl fluoride moiety can activate alcohols for other nucleophilic substitutions. For instance, N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor) can mediate the deoxyazidation of alcohols using sodium azide (B81097) (NaN3), producing alkyl azides. nih.gov

Stability of Alkyl Sulfonyl Fluorides under Various Conditions

A defining characteristic of the sulfonyl fluoride group is its remarkable stability, especially when compared to other sulfonyl halides like sulfonyl chlorides. mdpi.comnih.govccspublishing.org.cn This stability is a key reason for their widespread use in SuFEx click chemistry and as probes in chemical biology. researchgate.netsigmaaldrich.com

Key Stability Features:

Hydrolytic Stability: Alkyl and aryl sulfonyl fluorides are generally resistant to hydrolysis under neutral and even acidic conditions. nih.govresearchgate.netenamine.net This allows them to be used in aqueous media where sulfonyl chlorides would readily decompose. nih.gov

Thermal Stability: They exhibit greater thermal stability than their sulfonyl chloride counterparts. nih.gov

Resistance to Reduction: The strong, heterolytically cleaved S-F bond makes the sulfonyl fluoride group resistant to many reducing conditions. mdpi.comsigmaaldrich.com

Chemical Compatibility: The moiety is inert to many common synthetic conditions, including transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for its incorporation early in a synthetic sequence. mdpi.comresearchgate.net

This balance of high stability and selective reactivity makes the sulfonyl fluoride an ideal "clickable" functional group. ccspublishing.org.cnsigmaaldrich.com While generally stable, their reactivity can be "switched on" under specific conditions, such as in the presence of a suitable base or catalyst, to engage with nucleophiles. researchgate.net For this compound, the bulky neopentyl group would likely enhance its kinetic stability further by sterically shielding the electrophilic sulfur atom from potential nucleophilic attack.

Structural Characterization and Advanced Spectroscopic Analysis of 3,3 Dimethylbutane 1 Sulfonyl Fluoride and Analogs

Application of Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the connectivity of atoms, the chemical environment of the nuclei, and the through-bond coupling interactions within 3,3-Dimethylbutane-1-sulfonyl fluoride (B91410).

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct sets of signals corresponding to the different proton environments in the molecule. The nine protons of the tert-butyl group, being chemically equivalent, would appear as a sharp singlet, typically in the upfield region (around 1.0 ppm) due to the shielding effect of the alkyl group. The two methylene (B1212753) groups (-CH₂-CH₂-SO₂F) form an A₂B₂ spin system, which would present as two complex multiplets. The methylene group adjacent to the sulfonyl fluoride moiety (α-CH₂) would be shifted significantly downfield (estimated around 3.6 ppm) due to the strong electron-withdrawing effect of the -SO₂F group. The adjacent β-CH₂ protons would resonate at a higher field (estimated around 2.2 ppm). These two multiplets would exhibit coupling to each other (vicinal coupling, ³JHH). Furthermore, the α-CH₂ protons would show additional coupling to the ¹⁹F nucleus (³JHF).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals. The carbon atoms of the tert-butyl group would include a signal for the quaternary carbon and a more intense signal for the three equivalent methyl carbons. The methylene carbons (α and β to the sulfonyl group) would appear as separate signals, with the α-carbon being significantly deshielded and shifted downfield due to its proximity to the electronegative sulfonyl fluoride group. The signal for the α-carbon may also exhibit coupling to the fluorine atom (²JCF).

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides direct information about the fluorine-containing functional group. thermofisher.com For an alkyl sulfonyl fluoride, a single resonance is expected. The chemical shift for sulfonyl fluorides typically appears in a well-defined region, often downfield relative to common fluorine standards. rsc.org This signal for 3,3-Dimethylbutane-1-sulfonyl fluoride would be split into a triplet due to coupling with the two adjacent α-methylene protons (³JFH), confirming the -CH₂-SO₂F connectivity. thermofisher.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | (CH₃)₃C- | ~1.0 | s (singlet) | - |

| ¹H | -CH₂-C(CH₃)₃ | ~2.2 | m (multiplet) | ³JHH |

| ¹H | -CH₂-SO₂F | ~3.6 | m (multiplet) | ³JHH, ³JHF |

| ¹³C | (CH₃)₃C- | ~29 | - | - |

| ¹³C | (CH₃)₃C- | ~31 | - | - |

| ¹³C | -CH₂-C(CH₃)₃ | ~40 | - | - |

| ¹³C | -CH₂-SO₂F | ~55 | - | ²JCF |

| ¹⁹F | -SO₂F | ~+65 | t (triplet) | ³JFH |

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), allowing for the unambiguous determination of the molecular formula. For this compound (C₆H₁₃FO₂S), the calculated exact mass would be compared against the experimentally measured value to confirm its elemental composition with high confidence.

Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion of this compound is expected to undergo characteristic fragmentation. A prominent fragmentation pathway would involve the cleavage of the C-C bond alpha to the quaternary carbon, leading to the formation of the very stable tert-butyl cation at m/z 57. Other likely fragmentation processes for sulfonyl fluorides include the loss of the sulfonyl fluoride radical (•SO₂F, 83 Da), neutral loss of sulfur dioxide (SO₂, 64 Da), or loss of a fluorine radical (•F, 19 Da). nih.govnih.gov The analysis of these fragment ions helps to piece together the molecular structure and corroborate the assignments made by NMR spectroscopy.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula | Proposed Neutral Loss |

|---|---|---|---|

| 168 | [M]⁺ | [C₆H₁₃FO₂S]⁺ | - |

| 111 | [M - C₄H₉]⁺ | [C₂H₄FO₂S]⁺ | •C(CH₃)₃ |

| 104 | [M - SO₂]⁺ | [C₆H₁₃F]⁺ | SO₂ |

| 85 | [M - SO₂F]⁺ | [C₆H₁₃]⁺ | •SO₂F |

| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ | •C₂H₄SO₂F |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org

The IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to the sulfonyl fluoride group and the alkyl framework. The most diagnostic peaks are the strong, sharp absorptions arising from the asymmetric and symmetric stretching vibrations of the S=O double bonds, which are expected to appear in the ranges of 1420-1380 cm⁻¹ and 1210-1180 cm⁻¹, respectively. rsc.org Another key feature is the absorption corresponding to the S-F bond stretch, which typically occurs in the 850-750 cm⁻¹ region of the spectrum. Additionally, the spectrum will display C-H stretching vibrations from the methyl and methylene groups just below 3000 cm⁻¹ (typically 2960-2870 cm⁻¹) and C-H bending vibrations in the 1470-1365 cm⁻¹ range. docbrown.info The presence of these distinct bands provides strong evidence for the -SO₂F functional group and the saturated alkyl structure.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 2960-2870 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |

| 1470-1450 | C-H Bend (Scissoring) | -CH₂- | Medium |

| ~1370 | C-H Bend (Symmetric) | -C(CH₃)₃ | Medium |

| 1420-1380 | S=O Asymmetric Stretch | -SO₂F | Strong |

| 1210-1180 | S=O Symmetric Stretch | -SO₂F | Strong |

| 850-750 | S-F Stretch | -SO₂F | Strong |

X-ray Crystallography Studies of Related Sulfonyl Fluoride Structures

While a single-crystal X-ray diffraction study of this compound would provide the ultimate confirmation of its solid-state structure, such data is not always accessible. However, analysis of crystal structures of related alkyl and aryl sulfonyl fluorides available in crystallographic databases offers valuable insights into the expected geometric parameters of the sulfonyl fluoride moiety. nih.gov

X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam passing through it. wikipedia.org Studies on analogous sulfonyl fluorides reveal characteristic bond lengths and angles. nih.govresearchgate.net The S=O bonds are typically short (approximately 1.42-1.45 Å), indicating significant double bond character. The S-F bond is generally around 1.54-1.58 Å, and the S-C bond is in the range of 1.75-1.80 Å. The geometry around the sulfur atom is distorted tetrahedral, with the O-S-O bond angle being the largest (typically ~120-125°) due to the repulsion between the lone pairs on the oxygen atoms. The other angles (O-S-F, O-S-C, F-S-C) are consequently smaller than the ideal tetrahedral angle of 109.5°. The bulky tert-butyl group in this compound would be expected to significantly influence how the molecules pack in a crystal lattice, potentially leading to specific intermolecular interactions.

Table 4: Typical Geometric Parameters for the Sulfonyl Fluoride Group from Crystallographic Data of Analogs

| Parameter | Typical Value Range |

|---|---|

| S=O Bond Length | 1.42 - 1.45 Å |

| S-F Bond Length | 1.54 - 1.58 Å |

| S-C Bond Length | 1.75 - 1.80 Å |

| O-S-O Bond Angle | 120 - 125° |

| O-S-C Bond Angle | 105 - 110° |

| O-S-F Bond Angle | 105 - 110° |

Conformational Analysis and Stereochemical Aspects

This compound is an achiral molecule, lacking any stereocenters. However, its flexibility allows for different spatial arrangements, or conformations, due to rotation around its single bonds. The conformational profile is primarily determined by the rotational barriers around the C-C and C-S bonds in the ethylsulfonyl fluoride chain.

The analysis focuses on the dihedral angles involving the bulky tert-butyl group, the two methylene carbons, and the sulfonyl fluoride group. Rotation around the Cβ-Cα bond will lead to staggered conformations (gauche and anti) being energetically favored over eclipsed conformations to minimize steric strain. The bulky tert-butyl group will likely enforce a strong preference for an anti-periplanar arrangement relative to the sulfonyl fluoride group to minimize steric hindrance. This means the most stable conformer would have the C(CH₃)₃ group and the SO₂F group positioned as far apart as possible.

Furthermore, electrostatic interactions, such as the gauche effect, may play a role. The gauche effect describes the tendency of a molecule to adopt a conformation that has electronegative groups in a gauche arrangement rather than the sterically less hindered anti arrangement. nih.gov In this case, interactions between the electronegative fluorine and oxygen atoms of the sulfonyl group and the atoms of the alkyl chain could influence the conformational equilibrium. The populations of these conformers can be studied experimentally using NMR by analyzing vicinal proton-proton coupling constants (³JHH) through the Karplus equation, and computationally using molecular mechanics or quantum chemical calculations to map the potential energy surface as a function of dihedral angle rotation. nih.gov

Theoretical and Computational Studies on 3,3 Dimethylbutane 1 Sulfonyl Fluoride Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

There are no available published studies detailing quantum chemical calculations specifically performed on 3,3-Dimethylbutane-1-sulfonyl fluoride (B91410). Such calculations would typically involve methods like Hartree-Fock (HF) or post-Hartree-Fock methods to determine the molecule's electronic energy, orbital distributions (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map. This information is crucial for understanding the intrinsic electronic properties and predicting the reactivity of the compound. Without dedicated studies, data on these parameters for 3,3-Dimethylbutane-1-sulfonyl fluoride remains uncharacterized.

Mechanistic Investigations through Computational Modeling (e.g., DFT studies of reaction pathways and transition states)

No specific mechanistic investigations using computational modeling for this compound have been reported in the scientific literature. Density Functional Theory (DFT) is a common method used to explore reaction mechanisms, allowing for the calculation of energies of reactants, products, intermediates, and transition states. Such studies would provide valuable insights into the kinetics and thermodynamics of reactions involving this sulfonyl fluoride, but this research has not been conducted or published.

Prediction of Reactivity and Selectivity Parameters

Detailed predictions of reactivity and selectivity parameters for this compound are not available. These predictions are typically derived from the outputs of quantum chemical calculations. Parameters such as global and local reactivity indices (e.g., chemical potential, hardness, softness, and Fukui functions) help in understanding and predicting how and where a molecule will react. The absence of foundational computational studies on this compound means these predictive metrics have not been calculated.

Structure-Activity Relationship (SAR) Studies from a Computational Perspective

There are no documented computational Structure-Activity Relationship (SAR) studies for this compound. Computational SAR involves correlating the structural features of a molecule with its biological activity using computational models. This approach is fundamental in fields like drug discovery to predict the activity of new compounds based on their chemical structure. The lack of such studies indicates that the potential biological activities of this compound and its analogs have not been explored from a computational standpoint.

Derivatization and Transformative Reactions of 3,3 Dimethylbutane 1 Sulfonyl Fluoride

Conversion to Sulfonamides

The reaction of 3,3-dimethylbutane-1-sulfonyl fluoride (B91410) with primary and secondary amines is a fundamental method for the synthesis of the corresponding sulfonamides. While sulfonyl fluorides are generally less reactive than their chloride counterparts, their enhanced stability necessitates specific activation methods to achieve efficient amidation. nih.govsigmaaldrich.com

Modern synthetic protocols have overcome the inherent low reactivity of alkyl sulfonyl fluorides. One effective method involves the use of calcium triflimide [Ca(NTf₂)₂] as a Lewis acid catalyst. nih.gov This approach activates the sulfonyl fluoride towards nucleophilic attack by a diverse range of amines, including sterically and electronically varied substrates, to produce sulfonamides in good to excellent yields. theballlab.com Another powerful catalytic system employs a combination of 1-hydroxybenzotriazole (B26582) (HOBt) and a silicon additive, such as 1,1,3,3-tetramethyldisiloxane (TMDS), to facilitate the amidation. nih.govsci-hub.seresearchgate.net This protocol is particularly effective for coupling with sterically hindered amines and has demonstrated broad applicability. sci-hub.se

These catalytic methods allow for the reliable synthesis of neopentyl sulfonamides, which are valuable motifs in medicinal chemistry. The reaction generally proceeds under mild conditions and demonstrates high functional group tolerance. nih.govnih.gov

Table 1: Representative Catalytic Systems for the Synthesis of Sulfonamides from Sulfonyl Fluorides This table is interactive. Users can sort data by catalyst, additives, and typical reaction conditions.

| Catalyst System | Key Additives | Amine Scope | Typical Conditions | Yield Range |

|---|---|---|---|---|

| Ca(NTf₂)₂ | None | Primary & Secondary Aliphatic/Aromatic | t-amylOH, 60 °C, 24 h | Good to Excellent |

Conversion to Sulfonate Esters

3,3-Dimethylbutane-1-sulfonyl fluoride can be effectively converted to its corresponding sulfonate esters through reaction with a variety of alcohols and phenols. This transformation is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions prized for their efficiency and reliability. sigmaaldrich.comresearchgate.netnih.gov The reaction, which involves the formation of an S-O bond, typically requires base catalysis to activate the hydroxyl nucleophile.

An accelerated and highly efficient method for this conversion utilizes a catalytic amount of a strong, non-nucleophilic base like 1,1,3,3-tetramethylguanidine (BTMG) in the presence of hexamethyldisilazane (HMDS). nih.gov This system facilitates the rapid and high-yielding synthesis of sulfonate esters from a wide array of aryl alcohols. The reactions often reach completion within minutes at room temperature. nih.gov The stability of the sulfonyl fluoride allows for chemoselective reaction at the sulfur center, even in the presence of other sensitive functional groups. sigmaaldrich.com This method provides a straightforward route to neopentyl sulfonate esters, which can serve as intermediates in further synthetic applications. ccspublishing.org.cn

Formation of Sulfones

The synthesis of sulfones from this compound is achieved through the formation of a new sulfur-carbon bond. A primary route for this transformation involves the reaction with organometallic reagents, such as Grignard reagents (R-MgX). researchgate.netclaremont.edu The addition of an alkyl or aryl Grignard reagent to the sulfonyl fluoride displaces the fluoride ion to form the corresponding sulfone. claremont.eduresearchgate.net

This reaction provides a direct method for creating unsymmetrical sulfones. For instance, reacting this compound with an aryl Grignard reagent would yield an aryl neopentyl sulfone. One-pot procedures starting from the Grignard reagent and sulfuryl fluoride (SO₂F₂) can generate the sulfonyl fluoride in situ, which then reacts with another equivalent of the Grignard reagent or a different nucleophile to afford the final product. claremont.edunih.gov

Palladium-catalyzed three-component coupling reactions have also been developed for sulfone synthesis, uniting an organometallic species, a sulfur dioxide source like DABSO, and an aryl or alkenyl halide. nih.govchemistryviews.org While not a direct derivatization of the pre-formed sulfonyl fluoride, these methods highlight modern approaches to constructing the sulfone functional group and can be adapted for synthesizing complex sulfone architectures. researchgate.netnih.gov

Intramolecular Cyclizations Involving the Sulfonyl Fluoride Group

The sulfonyl fluoride group can act as a potent electrophile in intramolecular reactions, leading to the formation of cyclic structures. A notable example is the one-pot reductive cyclization of cyanoalkylsulfonyl fluorides to generate spirocyclic β- or γ-sultams (cyclic sulfonamides). nih.gov

In this process, a precursor molecule containing both a nitrile group and a sulfonyl fluoride moiety, such as a derivative of this compound, is subjected to reducing conditions. The nitrile is reduced to a primary amine using reagents like sodium borohydride in the presence of a nickel(II) chloride catalyst. The newly formed amine then acts as an intramolecular nucleophile, attacking the electrophilic sulfonyl fluoride center to form the sultam ring. nih.gov This methodology provides an efficient route to sp³-enriched spirocyclic scaffolds, which are of significant interest in drug discovery, from linear sulfonyl fluoride precursors. The reaction proceeds smoothly and is scalable, demonstrating the utility of the sulfonyl fluoride group as a latent electrophile for constructing complex heterocyclic systems. nih.gov

Integration into Complex Molecular Architectures

The unique balance of stability and latent reactivity makes this compound and related structures valuable building blocks in the synthesis of complex molecules, particularly in medicinal chemistry and chemical biology. sigmaaldrich.comprinceton.edu The sulfonyl fluoride group can be carried through extensive synthetic sequences that would be incompatible with more reactive sulfonyl chlorides. Its reactivity can then be "awakened" in a late-stage functionalization step to form a critical sulfonamide or sulfonate ester linkage. sigmaaldrich.com

This strategy was effectively demonstrated in the synthesis of the drug Fedratinib, a JAK2 inhibitor. sci-hub.se A key intermediate sulfonyl fluoride was amidated in a late-stage step under catalytic conditions, showcasing the robustness and strategic utility of the sulfonyl fluoride group in accessing complex drug analogues. nih.govsci-hub.se Furthermore, sulfonyl fluorides are widely used as electrophilic "warheads" in chemical probes and covalent inhibitors designed to target specific amino acid residues (like serine, tyrosine, or lysine) in proteins. nih.gov The neopentyl group of this compound can provide a specific steric profile for interaction with protein binding pockets, making this moiety a potentially useful component in the design of targeted therapeutic agents and biological probes.

Future Directions and Research Opportunities in 3,3 Dimethylbutane 1 Sulfonyl Fluoride Chemistry

Development of More Sustainable and Greener Synthetic Routes

A major thrust in contemporary chemical synthesis is the development of environmentally benign methodologies, a trend that is profoundly influencing the production of aliphatic sulfonyl fluorides. Traditional methods for synthesizing sulfonyl fluorides often rely on harsh or hazardous reagents, such as sulfuryl fluoride (B91410) (SO2F2) gas or corrosive potassium bifluoride (KHF2). sciencedaily.comosaka-u.ac.jpresearchgate.net Future research will prioritize the discovery and optimization of safer, more sustainable alternatives that minimize waste and environmental impact.

Recent breakthroughs have paved the way for greener synthetic protocols. For instance, researchers have developed a method to convert thiols and disulfides—stable and readily available starting materials—into sulfonyl fluorides using potassium fluoride (KF) as an inexpensive and safe fluorine source in combination with a green oxidant like sodium hypochlorite (B82951) pentahydrate (NaOCl·5H2O). researchgate.neteurekalert.org This process is advantageous as it produces only non-toxic salts like NaCl and KCl as by-products, aligning with the principles of green chemistry. sciencedaily.comosaka-u.ac.jp

Electrochemical synthesis represents another promising frontier. ccspublishing.org.cn An oxidant-free, electrochemical approach allows for the direct conversion of thiols and disulfides to their corresponding sulfonyl fluorides using potassium fluoride. nih.govresearchgate.net This method avoids the need for chemical oxidants altogether, offering a mild and environmentally friendly protocol with a broad substrate scope that includes aliphatic variants. ccspublishing.org.cnresearchgate.net

The table below summarizes the shift towards greener synthetic strategies for sulfonyl fluorides.

| Feature | Traditional Synthetic Routes | Emerging Greener Routes |